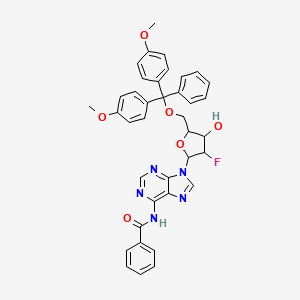![molecular formula C17H22N6O B12228422 4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12228422.png)
4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an oxan-4-yl group and a pyrimidin-2-yl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(pyrimidin-2-yl)piperazine: Shares the pyrimidin-2-yl piperazine moiety but lacks the oxan-4-yl group.
4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]but-2-enoic acid: Contains a similar pyrimidine structure but with different functional groups.
Uniqueness
4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its combination of the oxan-4-yl group and the pyrimidin-2-yl piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C17H22N6O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(oxan-4-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H22N6O/c1-4-18-17(19-5-1)23-8-6-22(7-9-23)16-12-15(20-13-21-16)14-2-10-24-11-3-14/h1,4-5,12-14H,2-3,6-11H2 |
InChI Key |
GECXCIZJFJIGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12228342.png)
![(4-fluorobenzyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12228353.png)
![2-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B12228358.png)
![N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B12228365.png)
![6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one](/img/structure/B12228370.png)
![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12228371.png)
![3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12228384.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide](/img/structure/B12228391.png)
![4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12228392.png)

![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B12228398.png)
![Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy-](/img/structure/B12228401.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228406.png)
![Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-, monohydrochloride](/img/structure/B12228414.png)
